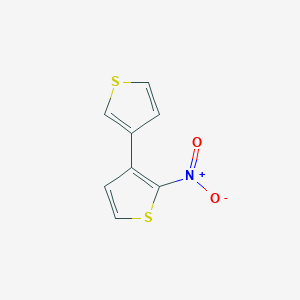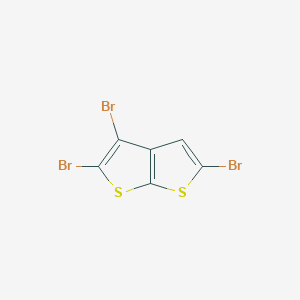![molecular formula C14H10N2O2 B186844 2-[(4-Nitrophenyl)ethynyl]aniline CAS No. 157869-12-0](/img/structure/B186844.png)
2-[(4-Nitrophenyl)ethynyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Nitrophenyl)ethynyl]aniline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as NPEA and has been found to have various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-[(4-Nitrophenyl)ethynyl]aniline is not fully understood. However, it has been suggested that this compound works by binding to specific sites on proteins and altering their conformation. This, in turn, affects the protein's activity and function.
Effets Biochimiques Et Physiologiques
2-[(4-Nitrophenyl)ethynyl]aniline has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinases. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[(4-Nitrophenyl)ethynyl]aniline in lab experiments is its fluorescent properties, which make it easy to detect and measure. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and therefore, proper safety precautions must be taken when handling it.
Orientations Futures
There are several future directions for the use of 2-[(4-Nitrophenyl)ethynyl]aniline in scientific research. One potential application is in the development of new drugs that target specific proteins. This compound can be used to screen potential drug candidates and to study their mechanism of action. Another potential application is in the study of protein-protein interactions. This compound can be used to develop new assays for detecting and measuring these interactions. Finally, this compound can be used to study the role of specific enzymes in disease processes, which can lead to the development of new therapies.
Méthodes De Synthèse
The synthesis of 2-[(4-Nitrophenyl)ethynyl]aniline involves the reaction of 4-nitrophenylacetylene with aniline in the presence of a palladium catalyst. The reaction takes place through a Sonogashira coupling reaction, which is a widely used method for the synthesis of aryl alkynes. The final product obtained is a yellow crystalline solid with a melting point of 154-156 °C.
Applications De Recherche Scientifique
2-[(4-Nitrophenyl)ethynyl]aniline has been found to have various scientific research applications. One of the major applications is in the field of biochemistry, where it is used as a fluorescent probe for detecting protein-protein interactions. This compound has also been found to be useful in the study of enzyme kinetics and drug-receptor interactions.
Propriétés
Numéro CAS |
157869-12-0 |
|---|---|
Nom du produit |
2-[(4-Nitrophenyl)ethynyl]aniline |
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-[2-(4-nitrophenyl)ethynyl]aniline |
InChI |
InChI=1S/C14H10N2O2/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(17)18/h1-4,6-7,9-10H,15H2 |
Clé InChI |
JCJSOROVNUFQFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])N |
Solubilité |
1.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)





![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)



